molecular formula C12H15N3 B2518776 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 890010-89-6

1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B2518776
CAS No.: 890010-89-6
M. Wt: 201.273
InChI Key: ZKWCQOGKTAHXKC-UHFFFAOYSA-N
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Description

1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.273. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Dyeing Properties

A study conducted by Bagdatli and Ocal (2012) explored the synthesis of new heterocycles derived from 5-pyrazolones, including compounds structurally related to 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine. These compounds were synthesized with the anticipation of having dyeing and biological properties. The research focused on the preparation of azo and bisazo dyes, confirming their structures through spectroscopic methods and evaluating their dyeing performance and fastness properties Emine Bagdatli, N. Ocal, 2012.

Catalyzed Synthesis of Functionalized Pyrazolopyridines

Gunasekaran, Prasanna, and Perumal (2014) reported on the l-proline-catalyzed synthesis of novel, highly functionalized pyrazolo[3,4-b]pyridines from a domino reaction involving aromatic aldehydes and 3-methyl-1-aryl-1H-pyrazol-5-amines. This work demonstrates the utility of 1H-pyrazol-5-amines in synthesizing complex heterocyclic structures through environmentally friendly catalysis, leading to the formation of compounds with potential biological activity P. Gunasekaran, P. Prasanna, S. Perumal, 2014.

Antimicrobial and Anticancer Agents

Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of novel compounds, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, starting from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These compounds were evaluated for their in vitro antimicrobial and anticancer activities, demonstrating significant potential as pharmacological agents. Notably, some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, highlighting the therapeutic potential of 1H-pyrazol-5-amine derivatives H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016.

Electrochemical Synthesis of Heterocyclic Compounds

Zandi, Sharafi-kolkeshvandi, and Nikpour (2021) explored the electrochemical synthesis of new heterocyclic compounds from 1H-pyrazoles, including derivatives of this compound. Their work demonstrates an innovative approach to the N–N coupling and ring cleavage reactions of pyrazoles, resulting in the formation of novel heterocyclic structures under environmentally friendly conditions S. Zandi, Mahnaz Sharafi-kolkeshvandi, F. Nikpour, 2021.

Mechanism of Action

The mechanism of action for “1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine” is not available in the search results .

Safety and Hazards

The safety and hazards associated with “1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine” are not available in the search results .

Future Directions

The future directions for “1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine” could not be found in the search results .

Properties

IUPAC Name

2-(3,5-dimethylphenyl)-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-8-4-9(2)6-11(5-8)15-12(13)7-10(3)14-15/h4-7H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWCQOGKTAHXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CC(=N2)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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